molecular formula C9H5F5O B13518494 1-(2,6-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone

1-(2,6-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13518494
M. Wt: 224.13 g/mol
InChI Key: VDFZPIXJMASASI-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H8F2O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and the ethanone moiety is trifluoromethylated

Preparation Methods

The synthesis of 1-(2,6-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluoro-3-methylbenzene.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2,6-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(2,6-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

1-(2,6-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

  • 1-(2-Fluoro-5-nitrophenyl)ethanone
  • 1-(2,3,6-Trifluorophenyl)ethanone
  • 1-(2-Fluoro-6-nitrophenyl)ethanone
  • 1-(2-Fluoro-5-methylphenyl)ethanone

These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The presence of multiple fluorine atoms and the trifluoromethyl group in this compound makes it unique, providing distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H5F5O

Molecular Weight

224.13 g/mol

IUPAC Name

1-(2,6-difluoro-3-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F5O/c1-4-2-3-5(10)6(7(4)11)8(15)9(12,13)14/h2-3H,1H3

InChI Key

VDFZPIXJMASASI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)F

Origin of Product

United States

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